molecular formula C9H12N2OS B1361808 2-Methoxy-5-methylphenylthiourea CAS No. 88686-29-7

2-Methoxy-5-methylphenylthiourea

Cat. No. B1361808
CAS RN: 88686-29-7
M. Wt: 196.27 g/mol
InChI Key: IPKUQBKZOAIUOC-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylphenylthiourea is a chemical compound with the molecular formula C9H12N2OS . It is also known by other names such as 1-(2-methoxy-5-methylphenyl)thiourea and N-(2-Methoxy-5-methylphenyl)thiourea .


Synthesis Analysis

The synthesis of 2-Methoxy-5-methylphenylthiourea involves the use of Potassium thiocyanate and 2-Methoxy-5-methylaniline .


Molecular Structure Analysis

The molecular weight of 2-Methoxy-5-methylphenylthiourea is 196.27 . The molecular structure can be represented by the canonical SMILES string: CC1=CC(=C(C=C1)OC)NC(=S)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-methylphenylthiourea include a melting point of 127-130°C and a boiling point of 320.8°C at 760 mmHg . The compound has a density of 1.243g/cm³ .

Scientific Research Applications

Antimycotic Drug Research

2-Methoxy-5-methylphenylthiourea has been studied for its potential role in antimycotic drugs. Research conducted by Kreutzberger and Tesch (1978) explored carbocyclic and heterocyclic substituted trifluoromethylpyrimidines, including compounds with methoxy and methylthio groups, due to their significance in antimycotic drug development (Kreutzberger & Tesch, 1978).

Organic Pesticide Antibodies

A study by ten Hoeve et al. (1997) involved the synthesis of heterobifunctional reagents, including 2-methoxy-5-methyl-1,3,2-dioxaphosphorinan-5-yl methoxyacetic acid, for the production of organophosphate pesticide antibodies. This research demonstrates the application of methoxy-containing compounds in developing tools for pesticide detection (ten Hoeve et al., 1997).

Antiplatelet and Analgesic Agent Research

Bruno et al. (2004) researched 2-methylthio/2-methanesulfonyl/2-methoxy-5H-[1]benzopyrano[4,3-d]pyrimidines, studying their effects on antiplatelet and analgesic activities. They found that 2-methoxy derivatives, in particular, showed significant analgesic effects, highlighting the potential of methoxy compounds in pharmaceutical applications (Bruno et al., 2004).

Photophysical Property Studies

Kim et al. (2021) synthesized methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and investigated its photophysical properties. This research indicates the potential use of methoxy compounds in developing materials with unique luminescent properties (Kim et al., 2021).

Corrosion Inhibition

Fouda and Hussein (2012) explored phenylthiourea derivatives, including 1-(4-methoxyphenyl)-3-phenylthiourea, as corrosion inhibitors for carbon steel. Their research demonstrated that these derivatives, with methoxy groups, effectively inhibit corrosion in acidic environments (Fouda & Hussein, 2012).

Safety And Hazards

The safety data sheet for 2-Methoxy-5-methylphenylthiourea suggests that it may be harmful if swallowed . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and consult a doctor . Suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

(2-methoxy-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-6-3-4-8(12-2)7(5-6)11-9(10)13/h3-5H,1-2H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKUQBKZOAIUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352963
Record name 2-METHOXY-5-METHYLPHENYLTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylphenylthiourea

CAS RN

88686-29-7
Record name 2-METHOXY-5-METHYLPHENYLTHIOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AMH Ali, JM Lee, M Yoshida, K Sakashita, J Torii… - Journal of Asia-Pacific …, 2012 - Elsevier
The insect nervous system contains biogenic amines such octopamine (OA), which is synthesized from tyramine (TA) by catalysis of tyramine-β-hydroxylase (TβH). In this study, the …
Number of citations: 4 www.sciencedirect.com

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